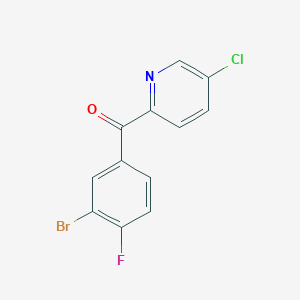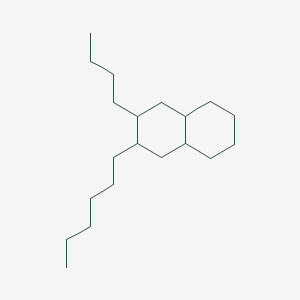
1-(2-(Tert-butyldimethylsilyloxy)ethyl)cyclopropanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-(Tert-butyldimethylsilyloxy)ethyl)cyclopropanamine is an organic compound that features a cyclopropane ring attached to an amine group, with a tert-butyldimethylsilyloxy group attached to the ethyl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(Tert-butyldimethylsilyloxy)ethyl)cyclopropanamine typically involves the reaction of cyclopropanamine with tert-butyldimethylsilyl chloride in the presence of a base such as imidazole. The reaction is carried out in an aprotic solvent like dimethylformamide at room temperature. The tert-butyldimethylsilyloxy group is introduced to protect the hydroxyl group during subsequent reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of flow microreactor systems to enhance efficiency and scalability. These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-(Tert-butyldimethylsilyloxy)ethyl)cyclopropanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or osmium tetroxide.
Reduction: Reduction reactions can be carried out using lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution at room temperature.
Reduction: Lithium aluminum hydride in tetrahydrofuran at low temperatures.
Substitution: Alkyl halides in the presence of a base like sodium hydride in dimethylformamide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted cyclopropanamine derivatives.
Applications De Recherche Scientifique
1-(2-(Tert-butyldimethylsilyloxy)ethyl)cyclopropanamine has several applications in scientific research:
Chemistry: Used as a protecting group for hydroxyl functionalities during complex synthetic procedures.
Biology: Investigated for its potential role in modifying biological molecules for research purposes.
Medicine: Explored for its potential use in drug development and delivery systems.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
Mécanisme D'action
The mechanism of action of 1-(2-(Tert-butyldimethylsilyloxy)ethyl)cyclopropanamine involves the interaction of the tert-butyldimethylsilyloxy group with various molecular targets. The silyloxy group provides steric protection, allowing selective reactions to occur at other functional groups. This selective reactivity is crucial in complex synthetic pathways where multiple functional groups are present.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(4-tert-Butyldimethylsilyloxyphenyl)-2-acetylaminoethanol
- 2-(tert-Butyldimethylsilyloxy)ethanamine
Uniqueness
1-(2-(Tert-butyldimethylsilyloxy)ethyl)cyclopropanamine is unique due to its cyclopropane ring, which imparts significant strain and reactivity to the molecule. This structural feature distinguishes it from other silyloxy-protected compounds, making it valuable in specific synthetic applications where high reactivity is desired.
Propriétés
Formule moléculaire |
C11H25NOSi |
|---|---|
Poids moléculaire |
215.41 g/mol |
Nom IUPAC |
1-[2-[tert-butyl(dimethyl)silyl]oxyethyl]cyclopropan-1-amine |
InChI |
InChI=1S/C11H25NOSi/c1-10(2,3)14(4,5)13-9-8-11(12)6-7-11/h6-9,12H2,1-5H3 |
Clé InChI |
LDNRADWDTSIBMZ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)[Si](C)(C)OCCC1(CC1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tert-butyl 9-(2-hydroxyethyl)-3-azaspiro[5.5]undecane-3-carboxylate](/img/structure/B13990673.png)
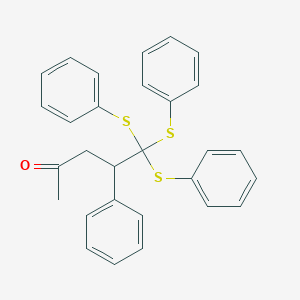
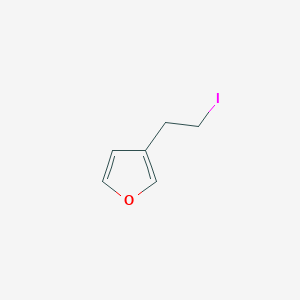

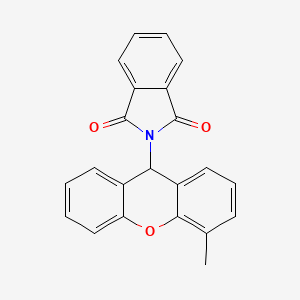
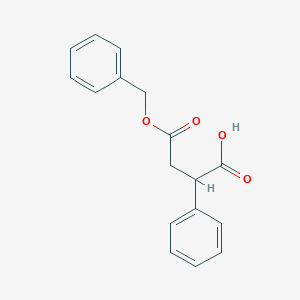


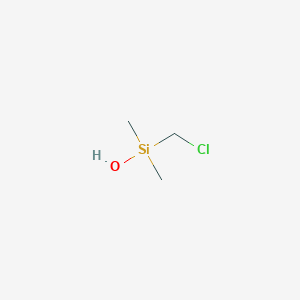
![4-([1,1'-Biphenyl]-4-yl)-6-bromo-2-phenylpyrimidine](/img/structure/B13990723.png)
![ethyl N-[5-amino-3-[(N-methylanilino)methyl]-1,2,3,4-tetrahydropyrido[3,4-b]pyrazin-7-yl]carbamate](/img/structure/B13990730.png)

